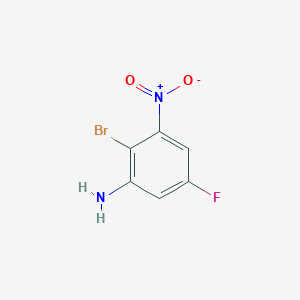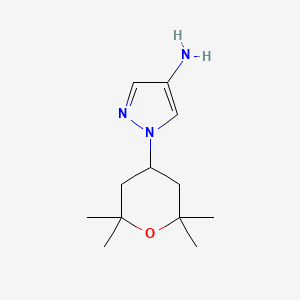![molecular formula C8H16N2 B13933701 2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)
2,6-Diazaspiro[3.4]octane, 2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diazaspiro[3.4]octane, 2-ethyl- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaoctane ring and an ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane, 2-ethyl- typically involves the annulation of cyclopentane and four-membered rings. One common approach is the reaction of a suitable amine with a cyclopentanone derivative under acidic conditions to form the spirocyclic structure . Another method involves the use of hydrazine and ethanol to convert intermediate compounds into the desired spirocyclic product .
Industrial Production Methods
Industrial production of 2,6-Diazaspiro[3.4]octane, 2-ethyl- often employs scalable synthetic routes that minimize the need for chromatographic purification. These methods focus on optimizing reaction conditions to achieve high yields and purity, making the compound suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diazaspiro[3.4]octane, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2,6-Diazaspiro[3
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its role in inhibiting bacterial growth and as a potential antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Diazaspiro[3.4]octane, 2-ethyl- involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to the reduction of the nitrofuran moiety by bacterial enzymes, generating reactive intermediates that are lethal to the bacterium . This compound’s ability to form stable complexes with various biological targets underlies its broad-spectrum activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diazaspiro[3.4]octane: Lacks the ethyl group but shares the core spirocyclic structure.
2,7-Diazaspiro[3.4]octane: Similar structure with variations in the positioning of nitrogen atoms.
2,6-Diazaspiro[3.4]octan-7-one: Contains a ketone functional group, offering different reactivity and applications.
Uniqueness
2,6-Diazaspiro[3.4]octane, 2-ethyl- stands out due to its unique combination of a spirocyclic structure and an ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
2-ethyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-8(7-10)3-4-9-5-8/h9H,2-7H2,1H3 |
Clave InChI |
PODDZQSWPOBZFM-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2(C1)CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13933662.png)


![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)
![2-[(2,5-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B13933679.png)


